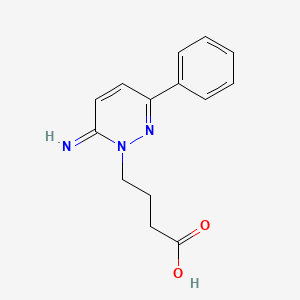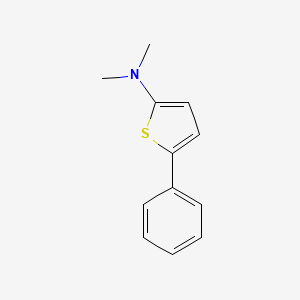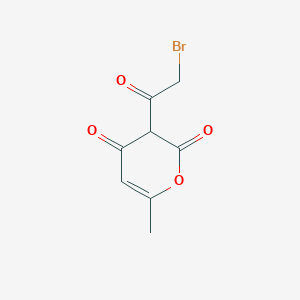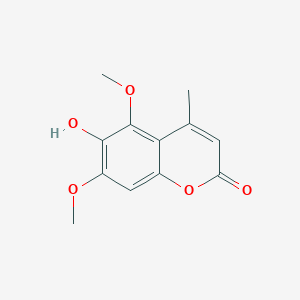
N-Hydroxy-N-methyl-3-(naphthalen-2-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-N-methyl-3-(naphthalen-2-yl)prop-2-enamide is an organic compound that features a naphthalene ring attached to a prop-2-enamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-methyl-3-(naphthalen-2-yl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene-2-carboxylic acid and N-methylhydroxylamine.
Formation of Intermediate: The carboxylic acid is first converted to an acid chloride using thionyl chloride or oxalyl chloride.
Amidation Reaction: The acid chloride is then reacted with N-methylhydroxylamine to form the desired N-hydroxy-N-methylamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-N-methyl-3-(naphthalen-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Amines and other reduced forms of the original compound.
Substitution: Halogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
N-Hydroxy-N-methyl-3-(naphthalen-2-yl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a neuroprotective agent and its ability to modulate inflammation.
Materials Science: The compound’s structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-N-methyl-3-(naphthalen-2-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. It can modulate signaling pathways related to inflammation and oxidative stress, thereby exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-Hydroxy-N-methyl-3-(naphthalen-1-yl)prop-2-enamide
- N-Hydroxy-N-methyl-3-(phenyl)prop-2-enamide
- N-Hydroxy-N-methyl-3-(anthracen-2-yl)prop-2-enamide
Uniqueness
N-Hydroxy-N-methyl-3-(naphthalen-2-yl)prop-2-enamide is unique due to its specific naphthalene ring structure, which imparts distinct electronic and steric properties
Propiedades
Número CAS |
105847-10-7 |
|---|---|
Fórmula molecular |
C14H13NO2 |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
N-hydroxy-N-methyl-3-naphthalen-2-ylprop-2-enamide |
InChI |
InChI=1S/C14H13NO2/c1-15(17)14(16)9-7-11-6-8-12-4-2-3-5-13(12)10-11/h2-10,17H,1H3 |
Clave InChI |
CORKVTFWNIPMDF-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)C=CC1=CC2=CC=CC=C2C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Hydroxyethyl)sulfanyl]-2-oxopropanoic acid](/img/structure/B14322516.png)
![Naphtho[1,2-B]furan-2-carbaldehyde](/img/structure/B14322521.png)
![1-{[4-(Benzyloxy)phenyl]methyl}-4,5-dihydro-1H-pyrazol-3-amine](/img/structure/B14322531.png)
![Phosphonic acid, [2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B14322537.png)




![2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid](/img/structure/B14322578.png)
![5-[(3-Ethyl-4-methoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14322580.png)
![7-[(2-Hydroxypropyl)(methyl)amino]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B14322589.png)
![2-Ethylidene-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B14322596.png)

![Hydrazine, 1,2-bis[2,2,2-trichloro-1-(nitromethyl)ethyl]-](/img/structure/B14322613.png)
